N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenoxypropanamide
Description
Properties
IUPAC Name |
N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-25-15-9-5-6-13(12-15)17-20-21-18(24-17)19-16(22)10-11-23-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGFCXKKXHXTAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenoxypropanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of a hydrazide with a carboxylic acid derivative. This reaction is often catalyzed by an acid or base.
Introduction of the Phenyl and Phenoxy Groups: The phenyl and phenoxy groups are introduced through nucleophilic substitution reactions. These reactions typically require the presence of a strong base, such as sodium hydride, to deprotonate the nucleophile and facilitate the substitution.
Final Coupling: The final step involves coupling the oxadiazole intermediate with the phenoxypropanamide moiety. This step may require the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group for nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the oxadiazole ring or the phenyl groups. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the oxadiazole ring. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Bases: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Coupling Agents: Dicyclohexylcarbodiimide (DCC)
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Alcohols or amines
Substitution: Various substituted oxadiazoles or phenoxy derivatives
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit cyclooxygenase enzymes, which are involved in the inflammatory response.
Materials Science: The unique structural properties of oxadiazoles make them suitable for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Research: The compound has been used as a probe to study various biological pathways, including those involved in oxidative stress and cell signaling.
Industrial Applications: Its stability and reactivity make it a valuable intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenoxypropanamide involves its interaction with specific molecular targets:
Cyclooxygenase Inhibition: The compound binds to the active site of cyclooxygenase enzymes, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.
Oxidative Stress Modulation: It can scavenge free radicals and reduce oxidative stress in cells, thereby protecting against cellular damage.
Cell Signaling Pathways: The compound may interact with various signaling molecules, modulating pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenoxypropanamide can be compared with other oxadiazole derivatives:
N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide: This compound has a similar structure but with a phenylacetamide group instead of a phenoxypropanamide group. It may exhibit different biological activities and reactivity.
N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide:
N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide: The presence of a nitro group can enhance the compound’s reactivity and potential use as an intermediate in organic synthesis.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenoxypropanamide is a complex organic compound characterized by its unique structural features, including an oxadiazole ring and a phenoxypropanamide moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features several key functional groups:
- Oxadiazole ring : Known for diverse biological activities including antibacterial and anticancer properties.
- Methylsulfanyl group : May enhance lipophilicity and influence cellular uptake.
- Phenoxypropanamide : Capable of forming hydrogen bonds with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the formation of the oxadiazole ring through cyclization reactions followed by coupling with the phenoxypropanamide derivative. The final product is obtained through controlled reactions that introduce necessary substituents.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. In particular, the oxadiazole derivatives have been evaluated for their effectiveness against various bacterial strains. For instance:
| Compound | Bacterial Strains Tested | Activity |
|---|---|---|
| This compound | MRSA, E. coli, K. pneumoniae | High inhibition rates observed |
| Similar oxadiazole derivatives | P. aeruginosa, A. baumannii | Moderate to high inhibition |
Studies show that modifications in the oxadiazole structure can significantly enhance antibacterial efficacy against resistant strains such as MRSA and E. coli .
Anticancer Activity
The anticancer potential of this compound has been explored in various cell lines, including breast and lung cancer models. The mechanism of action appears to involve modulation of protein-ligand interactions and inhibition of specific enzymatic pathways associated with tumor growth.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Breast Cancer (MCF7) | 15 | Significant growth inhibition |
| Lung Cancer (A549) | 20 | Moderate growth inhibition |
The presence of the oxadiazole moiety is believed to play a critical role in the compound's ability to interfere with cancer cell proliferation .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has shown promise as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and cancer progression.
- Protein-Ligand Interactions : The structural features allow for effective binding to receptors involved in neurotransmission and cellular signaling pathways.
Case Studies
- Antibacterial Efficacy : A study conducted on derivatives similar to this compound revealed that certain modifications led to enhanced activity against MRSA strains with inhibition rates exceeding 90% at low concentrations .
- Anticancer Properties : In vitro studies demonstrated that this compound could induce apoptosis in breast cancer cells through activation of caspase pathways while sparing normal cells from cytotoxic effects .
Q & A
Basic: What are the optimized synthetic routes for this compound, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation of thiosemicarbazides to form the 1,3,4-oxadiazole ring, followed by coupling with phenoxypropanamide derivatives. Key steps include:
- Step 1: Formation of the oxadiazole core using carbodiimide-mediated cyclization under reflux conditions in anhydrous dioxane .
- Step 2: Sulfur alkylation at the oxadiazole 2-position using methylsulfanylphenyl precursors, often employing Mitsunobu or nucleophilic substitution reactions .
- Step 3: Amidation with 3-phenoxypropanoyl chloride in the presence of a base (e.g., triethylamine) .
Intermediates are characterized via:
- NMR Spectroscopy: - and -NMR confirm regiochemistry and substituent integration (e.g., methylsulfanyl protons at δ 2.5–3.0 ppm) .
- Mass Spectrometry: High-resolution MS validates molecular ion peaks and fragmentation patterns .
- HPLC-Purity Analysis: Ensures intermediates meet ≥95% purity thresholds .
Advanced: How can computational modeling predict biological targets and resolve contradictory activity data?
Methodological Answer:
Contradictions in reported bioactivities (e.g., varying IC values in kinase assays) can be addressed via:
- Molecular Docking: Simulations using AutoDock Vina or Schrödinger Suite to predict binding affinities toward targets like COX-2 or EGFR kinase. The methylsulfanyl group may enhance hydrophobic interactions in active sites .
- QSAR Modeling: Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends .
- Meta-Analysis: Compare datasets across studies, adjusting for variables like assay conditions (pH, temperature) or cell-line specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
